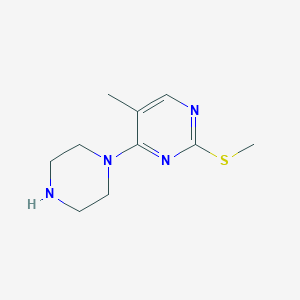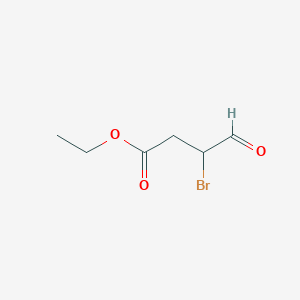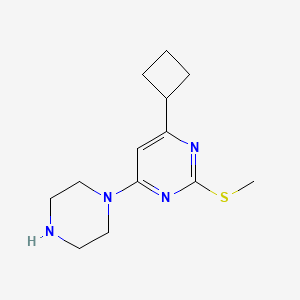
5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine, also known as 5-MSPP, is an important organic compound that has been widely studied in recent years due to its unique chemical and physical properties. 5-MSPP is a member of the pyrimidine family and is a derivative of the amino acid methionine. It has been used in a variety of scientific research applications, ranging from drug discovery to biochemistry. 5-MSPP has also been found to have a number of biochemical and physiological effects when administered in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine has a wide range of scientific research applications. It has been used in drug discovery and development, as it has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been used in biochemistry, as it is a key component of the biosynthesis of methionine and other sulfur-containing amino acids. Additionally, this compound has been used in the study of protein-protein interactions, as it has been found to be an effective inhibitor of the enzyme dihydrofolate reductase.
Wirkmechanismus
The exact mechanism of action of 5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine is still not fully understood. However, it is believed that this compound acts by binding to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing the reduction of dihydrofolate. This inhibition of dihydrofolate reductase prevents the synthesis of tetrahydrofolate, leading to a decrease in the synthesis of methionine and other sulfur-containing amino acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have a number of beneficial effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, this compound has been found to be an effective inhibitor of dihydrofolate reductase, which leads to a decrease in the synthesis of methionine and other sulfur-containing amino acids.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine in laboratory experiments has a number of advantages and limitations. One of the major advantages of this compound is its high solubility in water, which makes it easy to use in a variety of experiments. Additionally, this compound is relatively stable, making it suitable for long-term storage. However, there are also some limitations to the use of this compound in laboratory experiments. For example, the compound is toxic in high concentrations, and the synthesis of this compound is complex and time-consuming.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine in scientific research. One potential direction is the development of new drugs based on the compound's anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, this compound could be used to study protein-protein interactions and the biosynthesis of methionine and other sulfur-containing amino acids. Finally, this compound could be used to develop new methods for synthesizing other compounds, such as piperazine and 5-methylthio-2-pyrimidinecarboxaldehyde.
Synthesemethoden
5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine can be synthesized by a variety of methods, including the condensation reaction of piperazine and 5-methylthio-2-pyrimidinecarboxaldehyde. This reaction is typically carried out in anhydrous conditions at temperatures of 80-90°C, and yields this compound in good yields. Other methods for synthesizing this compound include the reaction of 5-methylthio-2-pyrimidinecarboxaldehyde with N-methylpiperazine, the reaction of 5-methylthio-2-pyrimidinecarboxaldehyde with piperazine hydrate, and the reaction of 5-methylthio-2-pyrimidinecarboxaldehyde with N-methylpiperazine hydrochloride.
Eigenschaften
IUPAC Name |
5-methyl-2-methylsulfanyl-4-piperazin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4S/c1-8-7-12-10(15-2)13-9(8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEPXXMCZSBNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N2CCNCC2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6463273.png)
![7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6463288.png)

![2-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-phenyl-2H-1lambda6,2-benzothiazine-1,1-dione](/img/structure/B6463296.png)
![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(2,4-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B6463304.png)
![7-[4-(5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6463312.png)
![N-[(2,4-dichlorophenyl)methyl]-2-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6463313.png)
![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B6463323.png)
![(2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one](/img/structure/B6463327.png)
![1-(2-{4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B6463334.png)


![4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B6463356.png)
![2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6463364.png)